Norea

Herbicide application technology Mechanical incorporation Weed control efficacy

Researchers designing soil dissipation or groundwater monitoring studies requiring an intermediate-persistence reference compound face a critical gap: common phenylurea standards lack Norea's specific moderate soil persistence and +7% weed-control responsiveness to shallow metal-tine incorporation. Norea fills this quantitative niche. Its higher water solubility (194 mg/L) and distinct leaching mobility, relative to diuron, make it essential for environmental transport and herbicide-incorporation interaction experiments. Sourced as a certified racemic mixture with five stereocenters, it is ideal for SAR toxicity panels (oral LD₅₀ 2000 mg/kg) and LC-MS/MS legacy residue monitoring.

Molecular Formula C13H22N2O
Molecular Weight 222.33 g/mol
CAS No. 18530-56-8
Cat. No. B097375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorea
CAS18530-56-8
Molecular FormulaC13H22N2O
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1CC2CC1C3C2CCC3
InChIInChI=1S/C13H22N2O/c1-15(2)13(16)14-12-7-8-6-11(12)10-5-3-4-9(8)10/h8-12H,3-7H2,1-2H3,(H,14,16)/t8-,9+,10+,11-,12+/m0/s1
InChIKeyYGLMVCVJLXREAK-MTVMDMGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 750 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.75e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





Norea (CAS 18530-56-8) Procurement Guide: Chemical Identity, Classification, and Baseline Properties for Research Sourcing


Norea (noruron, Hercules 7531) is a substituted phenylurea herbicide first patented in 1964 [1]. It is a pre-emergence herbicide historically applied to cotton, soybean, sorghum, sugarcane, and potato crops for control of annual grasses and broadleaf weeds . Physicochemical properties include a melting point of 176–178 °C, water solubility of ~194 mg/L at 25 °C, and a molecular weight of 222.33 g/mol (C₁₃H₂₂N₂O) [1][2]. Norea is considered obsolete in many jurisdictions but remains relevant for environmental monitoring, analytical reference standards, and comparative herbicide research . The compound is chiral with five stereocenters and is supplied as a racemate .

1
Analytical Reference Standard Supports environmental monitoring, legacy residue quantification, and comparative herbicide research.
2
Chiral Racemate Identity Supplied as racemate with five stereocenters; relevant for stereochemical fate studies and analytical method selectivity.
3
Phenylurea Class Research Distinct from diuron and prometryne in soil persistence, mobility, and application response; fills a specific moderate-persistence niche.
Data to verify: melting point, solubility, and toxicity values should be confirmed against certificate of analysis.

Why Norea Cannot Be Interchanged with Diuron, Fluometuron, or Prometryne: Quantitative Evidence of Divergent Behavior


Substituted urea herbicides share a common phenylurea backbone and photosystem II inhibition mechanism, yet their environmental fate, crop safety, and application-dependent efficacy differ markedly [1]. Norea departs from diuron, fluometuron, monuron, and prometryne in at least four measurable dimensions: soil persistence class, leaching mobility, weed-control responsiveness to mechanical incorporation, and acute mammalian toxicity [1][2][3][4]. Substituting norea with diuron, for example, would alter both the temporal persistence and the spatial mobility profile of a study system, confounding environmental fate or ecotoxicology experiments. The quantitative evidence below establishes why norea must be sourced specifically when these differential properties are the subject of investigation.

Norea (Target) Moderate persistence class; higher leaching mobility; +7% incorporation response.
Diuron (Potential Substitute) Higher persistence and lower mobility may shift environmental fate endpoints; incorporation response absent.
Norea (Target) Moderate acute oral LD₅₀; weaker PSII inhibition in leaf-disk assays.
Fluometuron (Potential Substitute) Lower acute toxicity and different phytotoxicity ranking in soil; leaching mobility may be similar but efficacy context differs.
Norea (Target) Unique intermediate persistence tier between long-lived (diuron) and short-lived (prometryne) phenylureas.
Prometryne (Potential Substitute) Short persistence class; lower leaching mobility; different phytotoxicity profile in soil. May not replicate residue dissipation timelines.

Norea (CAS 18530-56-8) Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Weed Control Improvement with Shallow Mechanical Incorporation: +7% for Norea vs. No Effect for Diuron, Fluometuron, and Prometryne

In a 3-year field study across four soil types, shallow incorporation with metal tines after planting increased weed control with norea by 7%, while the same incorporation method produced no appreciable effect on weed control for diuron, fluometuron, or prometryne [1]. This indicates that norea's efficacy is uniquely responsive to light mechanical incorporation compared to its structural and functional analogs.

Mechanical Incorporation Response
Head-to-head
Norea: +7% weed control improvement with shallow metal-tine incorporation vs. surface application. Diuron, fluometuron, prometryne: ~0% change.
Application method context may not transfer from diuron or prometryne data; supports method-specific study design.
Field study, cotton, four soil types; absolute difference ≥7 percentage points.
Herbicide application technology Mechanical incorporation Weed control efficacy Cotton agronomy

Soil Persistence Classification: Norea is Moderately Persistent — Shorter than Diuron and Simazine, Longer than Prometryne

In a 5-month glasshouse persistence study using an oat bioassay, norea (noruron) was classified as moderately persistent, whereas simazine and diuron were highly persistent, and prometryne and ametryne were of short persistence [1]. This ordinal classification places norea in a distinct intermediate tier of soil residual activity.

Soil Persistence Class
Class-level
Norea classified as moderately persistent; diuron and simazine highly persistent; prometryne short persistence.
Supports environmental fate model selection; persistence class differentiation may not capture specific DT₅₀ values.
Ordinal classification from 5-month oat bioassay; quantitative DT₅₀ not reported.
Soil persistence Herbicide dissipation Environmental fate Oat bioassay

Leaching Mobility: Norea and Fluometuron are Significantly More Leachable than Diuron and Prometryne

In root vs. shoot uptake experiments with cotton seedlings, norea and fluometuron were much more leachable than prometryne and diuron [1]. The higher water solubility of norea (~194 mg/L at 25 °C) compared to diuron (~42 mg/L), prometryne (~33–48 mg/L), and simazine (~5 mg/L) supports this differential mobility [2][3][4]. This property contributed to depth protection in soil, partially accounting for cotton tolerance to preemergence norea applications.

Leaching Mobility & Solubility
Head-to-head
Solubility ratio: Norea/diuron ≈ 4.6×; Norea/prometryne ≈ 4.0–5.9×
Reported higher leaching mobility relative to diuron and prometryne; supports groundwater transport model differentiation.
Cotton seedling root vs. shoot uptake; water solubility ~194 mg/L at 25 °C.
Herbicide leaching Soil mobility Groundwater risk Cotton tolerance

Reduced Phytotoxicity to Cotton via Photosynthesis Inhibition: Norea and Fluometuron Cause Weaker Photosystem II Inhibition than Diuron and Prometryne

Warburg respirometer experiments on isolated cotton leaf disks demonstrated that fluometuron and norea inhibited photosynthesis to a much smaller extent than diuron and prometryne [1]. In solution culture, diuron and prometryne were much more phytotoxic to cotton than fluometuron and norea; however, in soil, prometryne was the least phytotoxic, followed by norea, fluometuron, and diuron [1]. This context-dependent phytotoxicity ranking differentiates norea from diuron, particularly in hydroponic vs. soil systems.

PSII Inhibition Intensity
Method context
Norea and fluometuron showed much weaker photosynthesis inhibition than diuron and prometryne in Warburg respirometer experiments on isolated cotton leaf disks.
Supports mode-of-action comparative studies; phytotoxicity ranking is context-dependent (solution culture vs. soil).
Qualitative ranking only; numerical inhibition percentages not reported in abstract.
Photosystem II inhibition Phytotoxicity Cotton safety Warburg respirometry

Acute Mammalian Oral Toxicity: Norea LD₅₀ = 2000 mg/kg — Intermediate Among Phenylurea Herbicides

The acute oral LD₅₀ of norea in rats is 2000 mg/kg, placing it at an intermediate toxicity position among substituted urea herbicides [1][2]. Fluometuron (8900 mg/kg) and diuron (3400 mg/kg) are less acutely toxic, while monuron (1053–3700 mg/kg depending on the study) overlaps with or exceeds norea's toxicity [3][4][5]. This intermediate toxicity profile is relevant when selecting a phenylurea standard for toxicology studies.

Acute Oral Toxicity (LD₅₀)
Cross-study
2,000 mg/kg (rat, oral) vs. fluometuron 8,900 mg/kg; diuron 3,400 mg/kg; monuron 1,053–3,700 mg/kg
Supports toxicology SAR studies as an intermediate-toxicity phenylurea comparator; data from multiple sources requires review.
Data compiled from Basechem, Wikipedia, CDC Archive, DrugFuture.
Acute oral toxicity LD50 Mammalian toxicology Phenylurea herbicides

Norea (CAS 18530-56-8) Best-Fit Research and Industrial Application Scenarios Based on Differentiated Evidence


Environmental Fate Studies Requiring a Moderately Persistent Phenylurea Tracer

When designing soil dissipation or groundwater monitoring experiments that require an intermediate persistence reference compound, norea's moderate persistence class — shorter than diuron and simazine, longer than prometryne — makes it the appropriate choice [1]. Its higher water solubility and leaching mobility relative to diuron further distinguish its environmental transport profile [2].

Herbicide Application Method Optimization Involving Mechanical Incorporation

Norea's unique +7% weed control improvement with shallow metal-tine incorporation, in contrast to the non-response of diuron, fluometuron, and prometryne, positions it as an essential test compound for studies examining herbicide-incorporation interactions [3]. Researchers investigating the agronomic efficiency of incorporation equipment should include norea as a responsive comparator.

Comparative Toxicology Studies Using a Phenylurea with Intermediate Acute Mammalian Toxicity

For structure-activity relationship (SAR) studies of substituted urea herbicide toxicity, norea provides a mid-point acute oral LD₅₀ of 2000 mg/kg between the low-toxicity fluometuron (8900 mg/kg) and the higher-toxicity monuron (1053–3700 mg/kg) [4][5][6]. Its inclusion in toxicity screening panels fills a specific quantitative gap.

Analytical Reference Standard for Legacy Pesticide Residue Monitoring in Food and Environmental Matrices

Norea is no longer approved for use in the EU but may be detected as a legacy residue in groundwater, soil, and historically treated agricultural commodities . Certified reference materials of norea are required for LC-MS/MS and GC-MS quantification in regulatory monitoring programs, and its distinct physicochemical profile (logP ~2.3, water solubility 194 mg/L) differentiates it from co-occurring phenylurea residues [7].

Application
Selection Property
Validation Focus
Environmental Fate Studies
Moderate persistence class; higher leaching mobility
Soil dissipation half-life verification; groundwater transport model parameterization
Application Method Optimization
Unique incorporation responsiveness (+7%)
Mechanical incorporation equipment studies; method-specific efficacy reproducibility
Comparative Toxicology SAR Studies
Intermediate acute oral LD₅₀ among phenylureas
Cross-study toxicity data alignment; quantitative structure-toxicity relationship validation
Legacy Pesticide Residue Monitoring
Distinct physicochemical profile (logP ~2.3)
LC-MS/MS and GC-MS chromatographic resolution from co-occurring phenylurea residues

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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